Methyl 1-methoxy-2-indolecarboxylate
Description
Structure
2D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 1-methoxyindole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)10-7-8-5-3-4-6-9(8)12(10)15-2/h3-7H,1-2H3 |
InChI Key |
OWWLBMGEVQAOHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1OC |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Methyl 1 Methoxy 2 Indolecarboxylate
Site-Selective Reactions on the Indole (B1671886) Nucleus
The reactivity of the indole nucleus in Methyl 1-methoxy-2-indolecarboxylate is significantly influenced by the substituents at the N-1 and C-2 positions. The N-methoxy group, being a unique N-alkoxy functionality, and the electron-withdrawing methyl carboxylate group at C-2, collaboratively dictate the molecule's behavior in various chemical transformations.
The indole ring is inherently electron-rich, making it susceptible to electrophilic aromatic substitution, which typically occurs at the C-3 position. chim.it However, in this compound, the C-2 and C-3 positions are substituted, altering the typical reactivity patterns.
The presence of an electron-withdrawing group at the 3-position of N-methoxyindoles renders the C-2 position susceptible to nucleophilic attack . Research on analogous compounds, such as 1-methoxyindole-3-carbaldehyde and 1-methoxy-6-nitroindole-3-carbaldehyde, has demonstrated that these substrates act as versatile electrophiles, reacting regioselectively at the C-2 position with a variety of nucleophiles. scispace.comclockss.org This reaction proceeds via a nucleophilic substitution mechanism where the N-methoxy group is ultimately displaced. scispace.comcore.ac.uk For instance, 1-methoxyindole-3-carbaldehyde reacts with sodium methoxide and sodium ethoxide to yield the corresponding 2-methoxy- and 2-ethoxyindole-3-carbaldehydes in high yields. scispace.com This reactivity suggests that the C-2 position of this compound, which bears an electron-withdrawing ester group, is also a prime site for nucleophilic substitution reactions.
Conversely, direct electrophilic attack at the C-2 position is sterically and electronically disfavored due to the existing carboxylate group. General principles of electrophilic aromatic substitution dictate that the reaction occurs at the most nucleophilic position of the aromatic ring. wikipedia.orgmasterorganicchemistry.comuci.edulkouniv.ac.in While the indole nucleus is activated towards electrophiles, the C-2 position in this specific molecule is already functionalized.
| N-Methoxyindole Substrate | Nucleophile | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-methoxyindole-3-carbaldehyde | NaSMe | MeOH | 2-(Methylthio)indole-3-carbaldehyde | 94 | scispace.com |
| 1-methoxyindole-3-carbaldehyde | NaOMe | MeOH | 2-Methoxyindole-3-carbaldehyde | 90 | scispace.com |
| 1-methoxyindole-3-carbaldehyde | NaOEt | EtOH | 2-Ethoxyindole-3-carbaldehyde | 95 | scispace.com |
| 1-methoxy-6-nitroindole-3-carbaldehyde | p-Chlorophenoxyacetonitrile / KOtBu | DMF | Pyrimido[1,2-a]indole derivative | 71 | clockss.org |
A key feature of the N-methoxyindole system is the lability of the N-O bond. mdpi.comdoaj.org This bond is relatively weak and can be cleaved under various conditions, allowing the N-methoxy moiety to function as an effective leaving group, particularly in nucleophilic substitution reactions at the C-2 position. scispace.comcore.ac.uk
The mechanism for this substitution involves the nucleophilic attack at the C-2 position, which leads to an intermediate that subsequently eliminates the methoxy (B1213986) group to afford the 2-substituted indole product. clockss.orgcore.ac.uk This behavior is pronounced in reactions conducted in dipolar aprotic solvents like DMF. clockss.org The cleavage of the N-O bond is the driving force for the rearomatization of the indole ring and the formation of the final product.
Beyond serving as a leaving group in substitution reactions, the N-O bond in related N-methoxy-substituted heterocyclic compounds has been shown to undergo photochemical cleavage. For example, UV irradiation of N4-methoxycytidine and N6-methoxyadenosine in aqueous solutions results in the cleavage of the exocyclic N-O bond. nih.gov This suggests that the N-O bond in this compound may also be susceptible to cleavage under photochemical conditions. The inherent weakness of the N-O bond is a central theme in the chemistry of oximes and hydroxylamines, which are often used as synthons for N-heterocycles through reactions involving N-O bond cleavage. mdpi.comdoaj.orgunc.edu
Regiochemical control is a critical aspect of indole functionalization. In the case of N-methoxyindoles, the reaction pathway can be effectively directed by the choice of solvent. Studies on 1-methoxy-3-(2-nitrovinyl)indole have shown a remarkable solvent-dependent regioselectivity. clockss.org In dipolar aprotic solvents such as DMF or HMPA, nucleophiles preferentially attack the C-2 position of the indole nucleus. In contrast, when the reaction is performed in a less polar solvent like THF, nucleophilic attack occurs via a Michael addition to the β-carbon of the nitrovinyl side chain. clockss.org This demonstrates that the regiochemical outcome—whether functionalization occurs on the indole core or a side chain—can be precisely controlled by solvent selection.
| Substrate | Nucleophile | Solvent | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| 1-methoxy-3-(2-nitrovinyl)indole | NaOMe | DMF | C-2 Substitution | 2-methoxy-3-(2-nitrovinyl)indole | clockss.org |
| 1-methoxy-3-(2-nitrovinyl)indole | NaOMe | THF | Michael Addition | 1-methoxy-3-(1-methoxy-2-nitroethyl)indole | clockss.org |
Furthermore, regiocontrol in the functionalization of the indole benzene (B151609) ring (positions C-4 to C-7) is often achieved by installing a directing group at the N-1 position. rsc.orgresearchgate.net These directing groups coordinate to a transition metal catalyst, bringing it into proximity with a specific C-H bond and enabling site-selective functionalization. While specific studies on using the N-methoxy group as a directing group are limited, this established strategy in broader indole chemistry highlights a potential avenue for controlling regioselectivity in C-H functionalization reactions of this compound. researchgate.net
C-H Functionalization Reactions of Indole Systems
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex organic molecules, including indoles. chim.itrsc.org This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-X bonds.
For indole systems, C-H functionalization typically occurs at the C-3 position of the pyrrole (B145914) ring due to its inherent electronic reactivity. chim.it When the C-3 position is blocked, functionalization can be directed to the C-2 position. However, achieving functionalization at the less reactive C-H bonds of the benzenoid ring (C-4 to C-7) is more challenging and often requires a directing group strategy. chim.itrsc.orgresearchgate.net Various groups attached to the N-1 position have been successfully employed to direct transition metal catalysts to specific sites, enabling controlled arylation, alkenylation, and other transformations. rsc.org
While there is a substantial body of research on the C-H functionalization of N-alkyl and N-aryl indoles, specific examples involving this compound are not extensively documented. The N-methoxy group's electronic properties and potential lability under typical transition-metal-catalyzed conditions could influence the outcome of such reactions. It might act as a weakly coordinating group, potentially directing functionalization, or it could be cleaved under harsh reaction conditions. Further investigation is needed to explore the utility of the N-methoxy group in directing C-H functionalization reactions on the indole nucleus.
Cascade Reactions and Molecular Rearrangements
The unique structure of this compound and related compounds can facilitate cascade reactions and molecular rearrangements, leading to the formation of complex molecular architectures from simple precursors.
Pericyclic reactions, such as the Claisen rearrangement, are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. wikipedia.orgmasterorganicchemistry.com The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether that results in the formation of a γ,δ-unsaturated carbonyl compound. libretexts.orgorganic-chemistry.org
An intriguing example of this rearrangement has been observed in the reaction of 1-methoxyindole-3-carbaldehyde with the potassium salt of 2-methylbut-3-en-2-ol. scispace.com The reaction is proposed to proceed through an initial nucleophilic substitution at the C-2 position, where the alkoxide displaces the N-methoxy group to form an unstable intermediate (an O-allylated indole). This intermediate then undergoes a rapid, in-situ Claisen rearrangement. The nih.govnih.gov-sigmatropic shift moves the allyl group from the oxygen atom to the C-3 position of the indole ring, ultimately leading to the rearranged product. scispace.com This cascade of a nucleophilic substitution followed by a Claisen rearrangement demonstrates the potential for N-methoxyindoles to serve as precursors for complex, rearranged indole structures.
Elucidation of Reaction Mechanisms
The N-methoxy group acts as an activating group that can render the indole nitrogen electrophilic, a reversal of its typical nucleophilic character. This "umpolung" of reactivity is a key feature in the mechanistic understanding of N-methoxyindoles.
In the reactions of N-methoxyindoles, the formation of transient intermediates is crucial for understanding the reaction pathways. For instance, in Lewis acid-catalyzed reactions, an initial complex between the Lewis acid and the N-methoxyindole is proposed. mdpi.com This complexation is thought to activate the N-O bond, enhancing the electrophilicity of the nitrogen atom. mdpi.com
In the base-mediated formation of N-alkoxyindoles, a transient nitroso-intermediate is a key proposed species that undergoes a 1,5-electrocyclization. nih.gov The existence of such intermediates is often inferred from the final products and computational studies, as their direct observation can be challenging due to their high reactivity and short lifetimes.
| Reaction Type | Proposed Transient Intermediate | Role in Mechanism |
| Lewis Acid-Catalyzed Coupling | Lewis Acid-Indole Complex | Activation of the N-O bond, increasing nitrogen electrophilicity. mdpi.com |
| Base-Mediated N-Alkoxyindole Synthesis | Nitroso-intermediate | Undergoes 1,5-electrocyclization to form the indole ring system. nih.gov |
Catalysts and reagents play a pivotal role in directing the reactivity of N-methoxyindoles.
Lewis Acids: In cross-coupling reactions, Lewis acids like In(OTf)₃ are used to activate the N-methoxyindole. mdpi.com The proposed mechanism involves the coordination of the Lewis acid to the N-methoxyindole, which facilitates the cleavage of the N-O bond and enhances the electrophilicity of the indole nitrogen. This allows for nucleophilic attack at the nitrogen, leading to C-N bond formation. mdpi.com This catalytic approach enables the use of N-methoxyindoles as N-electrophilic indole surrogates. mdpi.com
| Catalyst/Reagent | Reaction Type | Role in Mechanism |
| Lewis Acids (e.g., In(OTf)₃) | C3–N1′ Cross-Coupling | Activation of N-methoxyindole as an N-electrophile. mdpi.com |
| Bases (e.g., Sodium tert-pentoxide) | N-Alkoxyindole Synthesis | Deprotonation to initiate the cyclization cascade. nih.gov |
| Alkylating Agents (e.g., Methyl Iodide) | N-Alkoxyindole Synthesis | Alkylation of the intermediate N-hydroxyindole. nih.gov |
Bases: In the synthesis of N-alkoxyindoles from 2-nitrostyrenes, a hindered base such as sodium tert-pentoxide is employed to initiate the reaction cascade through deprotonation. nih.gov The choice of base and reaction conditions can influence the product distribution, sometimes favoring the N-hydroxyindole over the N-alkoxyindole. nih.gov
Alkylating Agents: Following the formation of the N-hydroxyindole intermediate, an alkylating agent like methyl iodide is used to introduce the methoxy group onto the nitrogen atom. nih.gov
Advanced Spectroscopic and Structural Characterization of Methyl 1 Methoxy 2 Indolecarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectral Interpretation
A definitive ¹H NMR spectral interpretation for Methyl 1-methoxy-2-indolecarboxylate cannot be provided as the experimental data is not available in the reviewed sources. A hypothetical spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methoxy (B1213986) group protons on the nitrogen atom, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern of the indole nucleus.
Carbon-13 (¹³C) NMR Spectral Interpretation
Specific ¹³C NMR spectral data for this compound is not available in the searched literature. A typical ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the indole ring, and the carbons of the methoxy and methyl groups. The chemical shifts would provide key information about the electronic environment of each carbon atom.
Two-Dimensional and Solid-State NMR Techniques (e.g., DOSY, CP/MAS NMR)
There are no specific studies available that apply two-dimensional or solid-state NMR techniques to this compound. However, advanced NMR techniques are powerful tools for the analysis of indole alkaloids and related compounds.
Diffusion-Ordered Spectroscopy (DOSY) is a technique used to study mixtures and can help differentiate components based on their diffusion coefficients. For complex mixtures of indole alkaloids, matrix-assisted DOSY has been used to improve resolution. nih.gov
Solid-state NMR techniques, such as Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, are invaluable for characterizing the structure and dynamics of molecules in the solid state. These techniques could, in principle, be used to study the polymorphic forms and packing of this compound if suitable crystalline samples were available.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Analysis
Specific experimental Infrared (IR) spectroscopy data for this compound has not been found in the available resources. IR spectroscopy is a key method for identifying functional groups within a molecule. For this compound, characteristic absorption bands would be expected for the C=O stretching of the ester group, C-O stretching vibrations, and various vibrations associated with the aromatic indole ring. Studies on related molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, have utilized IR spectroscopy to investigate intermolecular hydrogen bonding. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS)
Specific High-Resolution Mass Spectrometry (HRMS) data for this compound could not be located in the searched databases. HRMS is a critical technique for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For this compound (C₁₁H₁₁NO₃), this technique would be used to confirm its elemental composition. While HRMS data exists for numerous other indole derivatives, data for the title compound is not presently available. beilstein-journals.orgmdpi.com
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
No published single-crystal X-ray diffraction data for this compound was found. This analysis is crucial for determining the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state.
Analysis of Hydrogen Bonding and Intermolecular Interactions
Without crystallographic data, a definitive analysis of the hydrogen bonding and other intermolecular interactions (such as van der Waals forces or π-π stacking) that govern the crystal packing of this compound cannot be performed.
Investigation of Polymorphism and Crystalline Structures
Discovery and Characterization of Polymorphic Forms
There are no reports in the reviewed literature detailing the discovery or characterization of any polymorphic forms of this compound. Polymorphism refers to the ability of a solid material to exist in multiple forms or crystal structures, each having distinct physical properties.
Influence of Crystallography on Molecular Packing
An analysis of how crystallographic parameters influence the molecular packing of this compound is contingent on the availability of X-ray diffraction data for one or more of its crystalline forms. As this data is not available, this section cannot be completed.
Computational Chemistry and Theoretical Studies on Methyl 1 Methoxy 2 Indolecarboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict a wide range of molecular properties for indole (B1671886) derivatives.
Geometry optimization using DFT methods is a crucial first step in characterizing "Methyl 1-methoxy-2-indolecarboxylate" at the atomic level. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For analogous indole compounds, such as 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, DFT calculations have been successfully employed to determine bond lengths, bond angles, and dihedral angles that are in good agreement with experimental X-ray diffraction data. nih.gov
Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability. For related indole derivatives, DFT calculations have been instrumental in understanding their electronic properties and reactivity.
Table 1: Representative DFT-Calculated Parameters for an Indole Derivative (Illustrative)
| Parameter | Calculated Value (Illustrative) |
| Bond Length (N1-C2) | 1.38 Å |
| Bond Angle (C2-N1-C7a) | 108.5° |
| Dihedral Angle (C3-C2-N1-C7a) | 179.5° |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
Note: The values in this table are illustrative and based on calculations for similar indole structures. Specific values for this compound would require dedicated DFT calculations.
DFT calculations are highly effective in predicting and interpreting various spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the harmonic vibrational frequencies, a theoretical infrared spectrum can be generated. This computed spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequencies of the C=O group in the ester moiety and the C-O-C vibrations of the methoxy (B1213986) group can be accurately predicted.
Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in UV-Visible spectroscopy. These calculations help in understanding the nature of the electronic transitions, such as π-π* or n-π* transitions, within the indole ring system.
While "this compound" does not possess a traditional hydrogen bond donor like an N-H group, it can act as a hydrogen bond acceptor through the oxygen atoms of its methoxy and carboxylate groups. DFT can be used to model and quantify the strength of these potential hydrogen bonds with other molecules, such as solvents or biological receptors. Furthermore, DFT is capable of describing other non-covalent interactions, such as π-π stacking and van der Waals forces, which are crucial in understanding the crystal packing and interactions in a biological context. For example, in the crystal structure of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, π-π interactions play a significant role in the molecular packing. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of "this compound", exploring its conformational flexibility and potential reaction mechanisms.
The presence of rotatable single bonds, particularly around the methoxy group and the ester group, allows "this compound" to adopt various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) or energy landscape can be constructed.
Studies on related methoxyindoles, such as 5-methoxyindole (B15748) and 6-methoxyindole, have shown that different conformers can exist with varying stabilities. acs.orgnih.gov These studies often employ computational methods to calculate the relative energies of these conformers and the transition states connecting them. acs.orgnih.gov For "this compound", similar computational scans of the relevant dihedral angles would reveal the preferred spatial arrangement of the methoxy and ester groups relative to the indole ring. This information is critical for understanding its shape and how it might interact with other molecules.
Molecular modeling can be used to investigate the mechanisms of chemical reactions involving "this compound". By mapping the potential energy surface, reaction pathways from reactants to products can be elucidated. A key aspect of this is the identification of transition states, which are the high-energy points along the reaction coordinate that represent the energy barrier for the reaction.
For instance, the synthesis of 1-alkoxyindoles has been studied mechanistically, providing insights into the reaction pathways. mdpi.com Computational methods can be employed to calculate the activation energies for various potential reaction steps, helping to determine the most likely mechanism. researchgate.net For "this compound", this could involve modeling its formation or its subsequent reactions. The structures and energies of reactants, intermediates, transition states, and products can be calculated to provide a comprehensive understanding of the reaction kinetics and thermodynamics. researchgate.net
Quantum Chemical Analysis for Mechanistic Insights
Quantum chemical calculations are pivotal in elucidating the mechanistic pathways of reactions involving indole derivatives. By modeling the molecule's electronic structure, researchers can predict its reactivity, stability of intermediates, and transition states.
Detailed research on similar indole compounds, such as ethyl indole-2-carboxylate, has utilized Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) to compute molecular parameters. ijrar.org Such studies typically involve the optimization of the molecular geometry to find the most stable conformation. The analysis of bond lengths and angles reveals insights into the electronic distribution within the molecule. For instance, in ethyl indole-2-carboxylate, the bond length of C2-C10 is noted to be longer due to the electron-withdrawing nature of the carboxylic group, and the bond angles around the C2 atom indicate sp2 hybridization. ijrar.org
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the interactions between different parts of the molecule, such as intramolecular hydrogen bonding, which can significantly influence the molecule's structure and activity. ijrar.org For indole derivatives, these calculations can help in understanding the delocalization of electrons between the benzene (B151609) and pyrrole (B145914) rings and the substituent groups.
The insights gained from these types of analyses on analogous compounds can be extrapolated to understand the mechanistic behavior of this compound in various chemical reactions. The presence of the 1-methoxy group is expected to introduce interesting electronic effects that could be precisely detailed through such quantum chemical investigations.
Table 1: Illustrative Data from Quantum Chemical Analysis of a Related Indole Ester (Ethyl indole-2-carboxylate) This table presents the type of data that would be generated from a quantum chemical analysis of this compound, based on findings for a similar compound.
| Parameter | Atom(s) Involved | Calculated Value | Significance | Reference |
| Bond Length | C2-C10 | 1.465 Å | Longer bond length indicates the electron-withdrawing effect of the carboxyl group. | ijrar.org |
| Bond Length | C10-O11 | 1.216 Å | Consistent with a carbon-oxygen double bond. | ijrar.org |
| Bond Angle | N1-C2-C3 | 109.29° | Suggests sp2 hybridization at the C2 carbon, influenced by the electron-donating substituent. | ijrar.org |
| Vibrational Frequency | C3-H16 | 3126 cm⁻¹ | Corresponds to the C-H stretching in the pyrrole ring, a characteristic feature in IR and Raman spectra. | ijrar.org |
Prediction and Validation of Thermodynamic Properties
The thermodynamic properties of a compound, such as its enthalpy of formation and entropy, are crucial for understanding its stability and behavior in chemical processes. A combination of experimental techniques and computational methods is often employed to determine and validate these properties for indole derivatives.
For instance, studies on 2-methylindole (B41428) have successfully used a combination of adiabatic heat-capacity calorimetry, differential scanning calorimetry, and oxygen bomb calorimetry to experimentally determine its thermodynamic properties. nist.gov These experimental values then serve as a benchmark for validating computational models.
Computationally, high-level quantum-chemical methods like the G3(MP2)//B3LYP composite method have demonstrated excellent performance in predicting the gas-phase standard enthalpies of formation for indole derivatives and other organic molecules. nih.govmdpi.com These methods involve calculating the molecule's energy through a series of steps to achieve high accuracy. The strong agreement between experimental and computed values for similar molecules, often with differences of less than 4 kJ·mol⁻¹, lends confidence to the predictive power of these theoretical approaches. nih.gov
For this compound, a similar synergistic approach of experimental measurement and computational prediction would be the standard for establishing its thermodynamic properties. The computational protocol would likely involve geometry optimization followed by energy calculations using a composite method to derive the gas-phase enthalpy of formation. These theoretical values can then be compared with experimental data for validation.
Table 2: Predicted Gas-Phase Enthalpies of Formation for Related Indanone Isomers using G3(MP2)//B3LYP This table illustrates the type of thermodynamic data that can be predicted and validated through computational chemistry, based on a study of similar cyclic organic compounds.
| Compound | Predicted ΔfH°(g) (kJ·mol⁻¹) | Experimental ΔfH°(g) (kJ·mol⁻¹) | Difference (kJ·mol⁻¹) | Reference |
| 2-Methyl-1-indanone | -94.4 ± 4.2 | -95.8 ± 1.5 | 1.4 | mdpi.com |
| 3-Methyl-1-indanone | -94.3 ± 4.2 | -82.8 ± 1.4 | -11.5 | mdpi.com |
| 4-Methoxy-1-indanone | -219.1 ± 3.3 | -218.6 ± 1.2 | -0.5 | mdpi.com |
| 5-Methoxy-1-indanone | -220.3 ± 3.3 | -221.7 ± 1.1 | 1.4 | mdpi.com |
Applications of Methyl 1 Methoxy 2 Indolecarboxylate in Advanced Organic Synthesis and Materials Science
Strategic Building Block in Complex Chemical Synthesis
The unique electronic properties of Methyl 1-methoxy-2-indolecarboxylate, conferred by its specific substitution pattern, make it an ideal starting material for complex synthesis. The methoxy (B1213986) group enhances the reactivity of the indole (B1671886) ring, while the carboxylate provides a handle for further functionalization or participation in cyclization reactions.
Methoxy-activated indoles are recognized as valuable precursors for creating more elaborate heterocyclic structures. chim.it Their enhanced reactivity makes them suitable substrates for constructing novel ring systems that are of interest in medicinal chemistry and materials science. chim.it Research has demonstrated the utility of 1-methoxyindoles in building new bioactive derivatives. For instance, unstable isothiocyanates derived from 1-methoxy-1H-indoles can be trapped in situ with various heterocyclic compounds like imidazole, pyrazole, and triazoles. clockss.org This process yields novel 1-methoxy-1H-indole derivatives bearing a heterocyclic moiety, showcasing a bio-inspired approach to creating complex molecules with potential pharmaceutical applications. clockss.org This strategy highlights how the 1-methoxyindole (B1630564) core serves as a foundational element for accessing advanced, multi-ring heterocyclic systems.
The concept of a "molecular scaffold" involves using a core structure that can be systematically derivatized to create a library of functional molecules. mdpi.com Indole derivatives are often classified as "privileged scaffolds" due to their ability to bind to numerous biological receptors with high affinity. nsf.gov The indole-2-carboxamide framework, closely related to this compound, has been effectively used as a scaffold for the design of new agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research. mdpi.com By modifying the substituents on the indole core and the carboxamide nitrogen, researchers can fine-tune the biological activity of the resulting molecules. mdpi.comnih.gov This demonstrates the power of the indole-2-carboxylate skeleton as a versatile template for designing novel, functional molecules with tailored properties for specific applications, particularly in drug discovery.
Role in Annulation and Cycloaddition Reactions
Annulation and cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound and its analogs are well-suited for these transformations, enabling the rapid assembly of complex, fused-ring systems from relatively simple starting materials.
A significant application of indole-2-carboxylates is their participation in [3+2] annulation reactions with arynes. This methodology provides an efficient, high-yield synthesis of novel indole-indolone ring systems under mild conditions. nih.gov This fused scaffold is of considerable interest to medicinal chemists as it combines two biologically relevant motifs—the indole and the indolone—into a single hybrid structure. nih.gov
The proposed mechanism for this transformation begins with the formation of the highly reactive aryne intermediate. The indole nitrogen, acting as a nucleophile, attacks the aryne. The resulting aryl carbanion then performs an intramolecular attack on the adjacent ester carbonyl group at the C2 position, leading to the formation of the fused five-membered ring and completing the indole-indolone scaffold. nih.gov The reaction tolerates a variety of functional groups on both the indole and the aryne precursor, making it a versatile method for producing diverse compounds. nih.gov
| Indole Substrate (Substituent) | Yield (%) |
|---|---|
| 5-Methoxy | 45 |
| 5-Bromo | 79 |
| 5-Chloro | 80 |
| 3-Bromo | 89 |
| 3-Chloro | 91 |
| 3-Methyl | 99 |
Utility in Diverse Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The indole scaffold is frequently employed in these powerful transformations. researchgate.netnih.gov
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is a cornerstone of modern synthetic chemistry due to its reliability and broad substrate scope. nih.gov The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the active catalyst. libretexts.org
While the indole scaffold is amenable to various palladium-catalyzed reactions, specific examples detailing the direct participation of this compound in Heck reactions are not extensively documented in the literature. However, the synthesis of bio-inspired 1,3-diarylpropene derivatives via the Heck cross-coupling of iodo-substituted benzene (B151609) derivatives with alkenes demonstrates the power of this method in creating complex structures. nih.gov The versatility of the Heck reaction suggests that halogenated derivatives of this compound could serve as valuable substrates for creating highly functionalized and extended π-systems, further expanding its utility in the synthesis of novel organic materials and pharmaceutical agents.
Derivatization Strategies via the Methoxy and Ester Functionalities
The chemical reactivity of this compound is primarily centered around its two key functional groups: the N-methoxy group and the C2-methyl ester. These functionalities offer orthogonal pathways for derivatization, enabling the synthesis of complex indole-based molecules.
Table 1: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents and Conditions | Potential Products |
| N-Methoxy | O-Demethylation | BBr₃, AlCl₃, HBr, Alkyl Thiols | 1-Hydroxy-2-indolecarboxylic acid derivatives |
| C2-Methyl Ester | Hydrolysis (Saponification) | NaOH, KOH, LiOH in H₂O/alcohol | 1-Methoxy-2-indolecarboxylic acid |
| C2-Methyl Ester | Ammonolysis/Aminolysis | NH₃, Primary/Secondary Amines | 1-Methoxy-2-indolecarboxamides |
| C2-Methyl Ester | Reduction | LiAlH₄, DIBAL-H | (1-Methoxy-1H-indol-2-yl)methanol |
| C2-Methyl Ester | Grignard Reaction | RMgX | Tertiary alcohols |
The N-methoxy group can undergo O-demethylation to yield the corresponding N-hydroxyindole. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). chem-station.com Milder conditions involving alkyl thiols can also be employed. chem-station.com The resulting N-hydroxyindole is a valuable intermediate for further functionalization.
The methyl ester at the C2 position is susceptible to a variety of nucleophilic acyl substitution reactions. Alkaline hydrolysis, or saponification, using bases like sodium hydroxide, readily converts the ester to the corresponding carboxylic acid, 1-methoxy-2-indolecarboxylic acid. This reaction is generally irreversible and proceeds to completion. The carboxylic acid can then serve as a precursor for the synthesis of other derivatives, such as amides, via coupling reactions.
Direct reaction of the ester with ammonia (B1221849) or primary/secondary amines leads to the formation of 1-methoxy-2-indolecarboxamides. This transformation is crucial for introducing diverse side chains and building more complex molecular architectures. Furthermore, the ester functionality can be reduced to a primary alcohol, (1-methoxy-1H-indol-2-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can be further modified, for instance, through oxidation or conversion to a leaving group for subsequent substitution reactions. The reaction with Grignard reagents can also be utilized to introduce various alkyl or aryl groups, leading to the formation of tertiary alcohols.
Potential in Materials Science Research
The unique electronic and photophysical properties of the indole nucleus, enhanced by the presence of the methoxy group, position this compound and its derivatives as promising candidates for applications in materials science.
Indole derivatives are known to possess semiconductor properties, making them suitable for applications in organic electronics. The π-conjugated system of the indole ring facilitates charge transport, a key requirement for active materials in electronic devices. The introduction of a methoxy group can modulate the electronic properties of the indole scaffold, influencing its ionization potential and electron affinity.
While direct studies on this compound are limited, research on related methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles has demonstrated their potential in organic electronics. semanticscholar.org These compounds exhibit good thermal stability and form stable amorphous glasses, which are desirable properties for thin-film devices. The HOMO/LUMO energy levels of these materials can be tuned by the substitution pattern of the methoxy groups, allowing for the design of materials with specific electronic characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It is plausible that derivatives of this compound could be explored as building blocks for larger, more complex organic semiconductors with tailored charge transport properties.
Indole and its derivatives often exhibit interesting photophysical properties, including fluorescence. mdpi.com The fluorescence of indole compounds is sensitive to their local environment, making them useful as fluorescent probes. The introduction of a methoxy group can influence the fluorescence quantum yield and emission wavelength.
Q & A
Q. What are the standard synthetic routes for Methyl 1-methoxy-2-indolecarboxylate, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The synthesis typically involves esterification of 1-methoxy-2-indolecarboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reactions with methyl halides. For example, alkylation of the carboxylic acid moiety using methyl iodide in the presence of a base like K₂CO₃ can yield the ester. Post-synthesis, structural confirmation requires:
- NMR spectroscopy (¹H/¹³C) to verify methoxy (-OCH₃) and ester (-COOCH₃) groups.
- High-performance liquid chromatography (HPLC) to assess purity (>97% by HPLC, as seen in similar indole derivatives ).
- Single-crystal X-ray diffraction for unambiguous confirmation of the molecular geometry, as demonstrated in related methyl indolecarboxylate structures .
Q. How should researchers handle and store this compound to ensure stability and safety during experiments?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation, as recommended for analogous indolecarboxylates .
- Safety : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Waste must be segregated and disposed via certified chemical waste handlers due to potential environmental hazards .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are recommended to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 model ) provides accurate predictions of:
- Electron density distribution (e.g., charge localization on the indole ring).
- Reactivity indices (Fukui functions) to identify nucleophilic/electrophilic sites.
Basis sets like 6-31G(d,p) are suitable for geometry optimization, while solvent effects can be modeled using the Polarizable Continuum Model (PCM) .
Q. How can discrepancies in reported reaction yields for the synthesis of this compound be systematically investigated?
- Methodological Answer :
- Parameter Screening : Vary reaction conditions (temperature, solvent polarity, catalyst loading) to identify yield-limiting steps.
- Mechanistic Studies : Use in situ FTIR or NMR to monitor intermediate formation.
- Computational Validation : Compare activation energies of proposed pathways (e.g., esterification vs. side reactions) using DFT .
Q. What strategies are effective in elucidating the crystal structure of this compound derivatives using X-ray diffraction?
- Methodological Answer :
- Crystallization : Use slow evaporation from a polar aprotic solvent (e.g., DMF/EtOH mixtures) to grow high-quality single crystals.
- Data Collection : Optimize resolution (<0.84 Å) and redundancy (>4-fold) at 293 K to enhance data accuracy.
- Refinement : Apply SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms. For example, the crystal structure of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate was resolved with an R factor of 0.044 .
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer :
- Solvent/Concentration Effects : Replicate experiments under identical conditions (e.g., DMSO-d₆ vs. CDCl₃).
- Quantum Chemical Calculations : Compare experimental NMR shifts with DFT-predicted values (e.g., using gauge-invariant atomic orbitals in Gaussian) .
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm assignments, particularly for overlapping signals in the aromatic region.
Experimental Design
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Test against kinases or cyclooxygenases via fluorescence-based assays (e.g., ADP-Glo™ for kinases).
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., methoxy position) and correlate with activity trends, as seen in substituted indole studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
